molecular formula C28H27N3O3S B2420066 N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide CAS No. 894560-24-8

N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide

Cat. No.: B2420066
CAS No.: 894560-24-8
M. Wt: 485.6
InChI Key: TXKGHKBPDHRKOB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a useful research compound. Its molecular formula is C28H27N3O3S and its molecular weight is 485.6. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3S/c1-17-9-10-20(4)23(14-17)29-25(32)15-30-24-8-6-5-7-22(24)28(27(30)34)31(26(33)16-35-28)21-12-18(2)11-19(3)13-21/h5-14H,15-16H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKGHKBPDHRKOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C25H28N2O3SC_{25}H_{28}N_2O_3S and a molar mass of approximately 436.57 g/mol. The presence of multiple functional groups suggests diverse interactions within biological systems.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

A study evaluating various thiazolidine derivatives indicated that compounds with similar structures to this compound demonstrated notable efficacy against resistant strains of bacteria and fungi. For instance:

  • Staphylococcus aureus : Compounds showed minimum inhibitory concentrations (MICs) as low as 1.60 µM against resistant strains.
  • Candida species : Certain derivatives displayed activity surpassing traditional antifungal agents like fluconazole .

Anticancer Activity

The compound's structural components suggest potential interactions with cellular pathways involved in cancer progression. Preliminary studies have shown:

  • Inhibition of cell growth in various cancer cell lines was observed with IC50 values ranging from 6.86 µM to 12.0 µM for related compounds .
  • Specific targeting of the WNT/β-catenin pathway has been suggested as a mechanism for anticancer activity .

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Case Study on Antimicrobial Efficacy :
    • Researchers synthesized thiazole derivatives and tested their activity against Gram-positive bacteria.
    • Results indicated that compounds exhibited broad-spectrum activity against drug-resistant strains, suggesting a promising avenue for developing new antimicrobial agents.
  • Case Study on Anticancer Properties :
    • A study focused on the inhibition of the NHERF1 protein involved in cancer cell signaling.
    • Results showed that specific derivatives could effectively inhibit cell proliferation in vitro, indicating potential therapeutic applications .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 (µM)Reference
AntibacterialStaphylococcus aureus1.60
AntifungalCandida albicans< 10
AnticancerVarious cancer cell lines6.86 - 12.0

Q & A

Q. What are the optimal synthetic routes for this compound, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step pathways, starting with the formation of the spiro[indoline-3,2'-thiazolidin] core followed by coupling with substituted phenyl acetamide groups. Key steps include:

  • Spirocyclization : Achieved via condensation of indoline-2,3-dione with thiourea derivatives under reflux in methanol or dichloromethane, often catalyzed by transition metals (e.g., palladium) .
  • Acetamide coupling : Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is critical due to the compound’s hydrophobic aryl groups .

Q. What spectroscopic and crystallographic methods are most effective for confirming the spirocyclic structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for verifying the spiro junction (e.g., distinct singlet for the spiro carbon at δ ~100–110 ppm in 13^13C NMR) and substituent positions on the phenyl rings .
  • X-ray crystallography : Provides definitive evidence of bond angles (e.g., ~109.5° for spiro carbons) and ring conformations. Crystallization in mixed solvents (e.g., DCM/hexane) is often required .

Q. What solvent systems and chromatographic techniques are optimal for purification?

  • Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DCM, DMF, or DMSO.
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities from aryl and amide functionalities. TLC monitoring (silica gel 60 F254, UV detection) ensures reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) during characterization?

  • Dynamic effects : Conformational flexibility in the spiro system may cause signal splitting; variable-temperature NMR (e.g., 25°C to −40°C) can freeze rotamers .
  • Computational validation : Density Functional Theory (DFT)-calculated chemical shifts (e.g., using Gaussian09) can reconcile experimental vs. theoretical discrepancies .
  • Isotopic labeling : 15^15N or 19^19F labeling of specific groups (e.g., acetamide) aids in peak assignment .

Q. What strategies optimize regioselectivity in derivatization reactions involving the thiazolidinone and indoline moieties?

  • Protecting groups : Temporarily block reactive sites (e.g., Boc protection of the indoline nitrogen) to direct functionalization to the thiazolidinone sulfur .
  • Catalytic control : Palladium-mediated cross-coupling (e.g., Suzuki for aryl modifications) ensures selective C–C bond formation without disrupting the spiro system .

Q. How should researchers address conflicting results between computational docking predictions and experimental binding assays?

  • Force field adjustments : Use AMBER or CHARMM parameters tailored for spiro systems to improve docking accuracy.
  • Binding kinetics : Surface Plasmon Resonance (SPR) or ITC assays quantify binding affinities, which may reveal allosteric effects not captured in docking .
  • Mutagenesis studies : Validate target interactions by mutating putative binding residues (e.g., catalytic sites of kinases) .

Q. What are the key considerations in designing SAR studies to elucidate the role of 3,5-dimethylphenyl substituents?

  • Analog synthesis : Replace dimethyl groups with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups to assess electronic effects on bioactivity .
  • Biological assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) across analogs .
  • Metabolic stability : Evaluate substituent effects on microsomal half-life using liver microsome assays .

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